Cas no 1937266-24-4 (N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine)

N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine 化学的及び物理的性質
名前と識別子
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- Ethanone, 1-(1,2,3-thiadiazol-4-yl)-, oxime
- N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine
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- MDL: MFCD29047188
- インチ: 1S/C4H5N3OS/c1-3(6-8)4-2-9-7-5-4/h2,8H,1H3
- InChIKey: LBAQFVBWRUIGPQ-UHFFFAOYSA-N
- ほほえんだ: C(=NO)(C1=CSN=N1)C
N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225435-0.05g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 0.05g |
$245.0 | 2024-06-20 | |
Enamine | EN300-225435-1.0g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 1.0g |
$1057.0 | 2024-06-20 | |
1PlusChem | 1P01ANE8-100mg |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 100mg |
$515.00 | 2024-06-17 | |
A2B Chem LLC | AV75696-500mg |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 500mg |
$903.00 | 2024-04-20 | |
A2B Chem LLC | AV75696-50mg |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 50mg |
$293.00 | 2024-04-20 | |
1PlusChem | 1P01ANE8-2.5g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 2.5g |
$2622.00 | 2024-06-17 | |
Enamine | EN300-225435-2.5g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 2.5g |
$2071.0 | 2024-06-20 | |
Enamine | EN300-225435-5.0g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 5.0g |
$3065.0 | 2024-06-20 | |
Enamine | EN300-225435-10.0g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 10.0g |
$4545.0 | 2024-06-20 | |
Enamine | EN300-225435-0.1g |
N-[1-(1,2,3-thiadiazol-4-yl)ethylidene]hydroxylamine |
1937266-24-4 | 95% | 0.1g |
$366.0 | 2024-06-20 |
N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine 関連文献
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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2. Book reviews
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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8. Book reviews
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamineに関する追加情報
Recent Advances in the Study of N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine (CAS: 1937266-24-4)
N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine (CAS: 1937266-24-4) is a novel chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique thiadiazole moiety and hydroxylamine functional group, has shown promising potential in various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its pharmacological properties.
One of the key areas of research has been the compound's role as a potential inhibitor of bacterial and fungal pathogens. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine exhibits potent activity against drug-resistant strains of Staphylococcus aureus and Candida albicans. The researchers attributed this activity to the compound's ability to disrupt microbial cell wall synthesis and interfere with essential enzymatic processes. These findings suggest that this compound could serve as a lead structure for the development of new antimicrobial agents.
In addition to its antimicrobial properties, recent investigations have explored the anticancer potential of N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine. A preclinical study conducted by a team at the National Cancer Institute (2024) revealed that the compound induces apoptosis in various cancer cell lines, including breast, lung, and colon cancer. The study highlighted the compound's ability to modulate key signaling pathways, such as the PI3K/Akt and MAPK pathways, which are critical for cancer cell survival and proliferation. These results underscore the compound's potential as a therapeutic agent in oncology.
The synthetic chemistry of N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine has also been a focal point of recent research. A paper in Organic Letters (2023) described an efficient and scalable synthetic route for the compound, utilizing a one-pot condensation reaction between 4-amino-1,2,3-thiadiazole and hydroxylamine derivatives. This method offers advantages in terms of yield, purity, and environmental sustainability, making it suitable for large-scale production. Furthermore, computational studies have provided insights into the compound's stability and reactivity, aiding in the design of derivatives with improved pharmacological profiles.
Despite these promising findings, challenges remain in the development of N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical and clinical studies. Collaborative efforts between academic institutions and pharmaceutical companies are essential to advance this compound through the drug development pipeline.
In conclusion, N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine (CAS: 1937266-24-4) represents a promising candidate for various therapeutic applications. Its unique chemical structure and diverse biological activities make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacological properties, elucidating its mechanism of action in greater detail, and evaluating its safety and efficacy in clinical settings. The continued exploration of this compound holds significant potential for advancing the field of chemical biology and drug discovery.
1937266-24-4 (N-1-(1,2,3-thiadiazol-4-yl)ethylidenehydroxylamine) 関連製品
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